molecular formula C15H21N3O6S2 B6522691 N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide CAS No. 951897-77-1

N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Cat. No.: B6522691
CAS No.: 951897-77-1
M. Wt: 403.5 g/mol
InChI Key: ANMZFINJVOQYPE-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a morpholine ethylamine side chain and a 1,1,3-trioxo-thiazolidine moiety. The sulfonamide group (-SO₂NH-) is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor binding . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, enhances solubility and pharmacokinetic properties due to its polar nature .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O6S2/c19-15-5-12-25(20,21)18(15)13-1-3-14(4-2-13)26(22,23)16-6-7-17-8-10-24-11-9-17/h1-4,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMZFINJVOQYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Pyridine-substituted analogs (e.g., ) demonstrate how aromatic nitrogen atoms may influence solubility or target affinity compared to morpholine .

Role of Morpholine Substituents

Morpholine derivatives are prevalent in drug design due to their balanced hydrophilicity and conformational flexibility. For example:

  • Cytochrome P450 Inhibitors : WHO-listed compounds with morpholinylethyl groups exhibit inhibitory effects on cytochrome P450 3A4, suggesting analogous mechanisms for the target compound .
  • Synthetic Accessibility : Morpholine is frequently incorporated via nucleophilic substitution or reductive amination, as seen in the synthesis of compound 26 () .

Thiazolidinone vs. Triazine Derivatives

  • Thiazolidinone-Trioxo Core: The 1,1,3-trioxo group enhances electron-withdrawing capacity, which may stabilize negative charges in enzyme-binding pockets. IR spectra of similar compounds show νS=O stretches at ~1247–1255 cm⁻¹ and νC=O absence, confirming tautomeric stability in the thione form .

Spectroscopic and Analytical Data

  • IR Spectroscopy: Thiazolidinone-trioxo compounds lack νC=O (~1663–1682 cm⁻¹) but show νS=O (~1247–1255 cm⁻¹) . Morpholine-containing analogs exhibit νNH stretches at 3278–3414 cm⁻¹, confirming secondary amine presence .
  • NMR Data :
    • ¹H-NMR of triazine derivatives shows aromatic protons at δ 7.5–8.5 ppm and morpholine protons at δ 3.5–4.0 ppm .

Preparation Methods

Thiazolidinone Ring Formation

4-Aminobenzenesulfonamide undergoes cyclocondensation with chloracetic acid and ammonium acetate in glacial acetic acid under reflux (3–48 hours). This forms the thiazolidinone ring via nucleophilic displacement and intramolecular cyclization. For example:

  • Reagents : 4-Aminobenzenesulfonamide (1.00 g, 3.69 mmol), chloracetic acid (0.49 mL, 4.42 mmol), ammonium acetate (1.81 g, 22.1 mmol).

  • Conditions : Reflux in ethanol (20 mL) with stirring for 48 hours.

  • Yield : 85–91% after recrystallization.

Oxidation to Trioxide

The thiazolidinone intermediate is oxidized to the 1,1,3-trioxo derivative using hydrogen peroxide (30% v/v) in acetic acid at 60°C for 6 hours.

Key Data:

ParameterValueSource
Oxidation temperature60°C
Reaction time6 hours
Yield post-oxidation78–91%

Alkylation of Sulfonamide Nitrogen

The sulfonamide nitrogen is alkylated with 2-(morpholin-4-yl)ethyl bromide under basic conditions.

Reaction Optimization

  • Reagents : 4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonamide (1 eq), 2-(morpholin-4-yl)ethyl bromide (1.2 eq), potassium carbonate (2 eq).

  • Solvent : Acetonitrile (20 mL/mmol).

  • Conditions : Reflux at 85°C for 12 hours.

  • Workup : The product is purified via flash chromatography (dichloromethane:methanol 10:0.5).

Key Data:

ParameterValueSource
Alkylation yield65–80%
Purity (HPLC)>95%

Alternative Route: Sulfonyl Chloride Coupling

For higher regioselectivity, the sulfonyl chloride intermediate is coupled with 2-(morpholin-4-yl)ethylamine.

Sulfonyl Chloride Synthesis

4-(1,1,3-Trioxo-1λ⁶,2-thiazolidin-2-yl)benzenesulfonic acid is treated with thionyl chloride (5 eq) in dichloromethane at 0°C for 2 hours, followed by room temperature stirring for 12 hours.

Amine Coupling

The sulfonyl chloride (1 eq) reacts with 2-(morpholin-4-yl)ethylamine (1.5 eq) in dichloromethane with triethylamine (2 eq) at 25°C for 4 hours.

Key Data:

ParameterValueSource
Coupling yield70–75%
Reaction scaleUp to 10 g demonstrated

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR (300 MHz, CDCl₃) : δ 7.80–7.40 (m, aromatic H), 3.70 (m, morpholine O-CH₂), 3.40 (m, N-CH₂).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1320–1150 cm⁻¹ (S=O).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 254 nm) confirms >95% purity with retention time 12.3 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves yield (80–85%) by optimizing residence time (30 minutes) and mixing efficiency.

Cost-Effective Purification

Recrystallization from ethanol/water (3:1) achieves 98% purity without chromatography.

Challenges and Mitigation Strategies

Sulfonamide Alkylation Limitations

Direct alkylation of sulfonamides is hindered by low nucleophilicity. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity, increasing yields to 75%.

Oxidation Side Reactions

Over-oxidation of the thiazolidinone ring is minimized by controlled H₂O₂ addition and temperature monitoring .

Q & A

Q. What synthetic methodologies optimize the yield and purity of this compound?

The synthesis involves multi-step protocols, including nucleophilic substitution and sulfonylation. Key parameters include:

  • Temperature : 60–80°C for sulfonamide coupling ().
  • Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency ().
  • Catalysts : Triethylamine or DMAP enhances sulfonyl chloride activation (). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization (70–85%) requires strict anhydrous conditions ().

Q. Which analytical techniques confirm structural integrity and purity?

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments (e.g., morpholine δ 2.4–3.1 ppm, sulfonamide δ 7.8–8.2 ppm) ().
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 452.1) ().
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>98%) and stability under accelerated degradation conditions ().

Advanced Research Questions

Q. How does the sulfonamide-thiazolidinone moiety influence reactivity in nucleophilic substitutions?

The electron-withdrawing sulfonyl group activates the benzene ring for electrophilic attacks. Experimental data show:

  • Substitution Sites : Para-position reactivity dominates due to steric hindrance at meta ().
  • Reaction Rates : Thiazolidinone’s electron-deficient sulfur accelerates SNAr reactions with amines (k ≈ 0.15 min⁻¹ at 25°C) (). Contrasting studies note reduced reactivity in polar solvents due to solvation effects ().

Q. What strategies address contradictions in reported IC50 values across biological assays?

Discrepancies arise from assay conditions:

  • Cell permeability : LogP (2.8) limits intracellular accumulation in cell-based vs. cell-free assays ().
  • Buffer systems : Phosphate buffers (pH 7.4) stabilize the sulfonamide group, while Tris buffers (pH 8.0) induce hydrolysis (t½ = 12 hrs vs. 6 hrs) (). Resolution : Use orthogonal assays (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) ().

Q. How do structural modifications impact kinase inhibition selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Morpholine substitution : Replacing morpholine with piperazine reduces IC50 by 3-fold against PI3Kα ().
  • Thiazolidinone oxidation : The 1,1,3-trioxo group enhances hydrogen bonding with kinase ATP pockets (ΔG = -9.2 kcal/mol in docking studies) (). Comparative data suggest selectivity for tyrosine kinases (e.g., EGFR IC50 = 12 nM vs. VEGFR2 IC50 = 85 nM) ().

Methodological Considerations

Q. What protocols ensure stability in long-term pharmacological studies?

  • Storage : -20°C in amber vials under argon prevents photodegradation and oxidation ().
  • Formulation : Lyophilization with trehalose (1:1 w/w) maintains >90% stability after 6 months ().
  • In vitro testing : Pre-dissolve in DMSO (10 mM stock), dilute in assay buffer containing 0.01% Tween-20 to avoid aggregation ().

Q. How to design experiments for analyzing metabolic pathways?

  • LC-MS/MS : Monitor phase I metabolites (e.g., morpholine N-oxidation, tR = 4.2 min) and phase II glucuronides ().
  • Microsomal incubations : Human liver microsomes (1 mg/mL) with NADPH regeneration system, quenched at 0/15/30/60 mins ().

Data Contradiction Analysis

Q. Why do conflicting reports exist about its solubility profile?

Variations arise from:

  • Measurement methods : Shake-flask (pH 7.4: 0.8 mg/mL) vs. potentiometric titration (intrinsic solubility: 0.2 mg/mL) ().
  • Polymorphism : Amorphous forms exhibit 2x higher solubility than crystalline forms ().

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